molecular formula C11H12O4 B13402907 7-Ethoxy-2,3-dihydro-1-benzofuran-2-carboxylic acid

7-Ethoxy-2,3-dihydro-1-benzofuran-2-carboxylic acid

Cat. No.: B13402907
M. Wt: 208.21 g/mol
InChI Key: XPZOXAZTCXSTGD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Ethoxy-2,3-dihydro-1-benzofuran-2-carboxylic acid is a compound belonging to the benzofuran family. Benzofurans are heterocyclic compounds containing fused benzene and furan rings. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry for the development of therapeutic agents .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Ethoxy-2,3-dihydro-1-benzofuran-2-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of ethyl 2-(2-hydroxyphenyl)acetate as a starting material, which undergoes cyclization in the presence of an acid catalyst to form the benzofuran ring . The reaction conditions often include heating the mixture to promote cyclization and subsequent purification steps to isolate the desired product.

Industrial Production Methods

Industrial production of benzofuran derivatives, including this compound, often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and microwave-assisted synthesis are employed to enhance efficiency and reduce reaction times .

Chemical Reactions Analysis

Types of Reactions

7-Ethoxy-2,3-dihydro-1-benzofuran-2-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce dihydro derivatives. Substitution reactions can introduce a wide range of functional groups, leading to diverse benzofuran derivatives .

Mechanism of Action

The mechanism of action of 7-Ethoxy-2,3-dihydro-1-benzofuran-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, benzofuran derivatives have been shown to inhibit certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Ethoxy-2,3-dihydro-1-benzofuran-2-carboxylic acid is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. This structural feature may enhance its solubility, bioavailability, and interaction with molecular targets compared to other benzofuran derivatives .

Biological Activity

7-Ethoxy-2,3-dihydro-1-benzofuran-2-carboxylic acid is a compound belonging to the benzofuran family, which has garnered attention due to its diverse biological activities. This article synthesizes current research findings regarding its biological properties, particularly focusing on its anticancer, anti-inflammatory, and neuroprotective effects.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C9H10O3\text{C}_9\text{H}_{10}\text{O}_3

This compound features a benzofuran core with an ethoxy group at the 7-position and a carboxylic acid at the 2-position, which are critical for its biological activity.

Anticancer Activity

Research has highlighted the potential of benzofuran derivatives, including this compound, in cancer therapy.

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications at specific positions on the benzofuran ring significantly influence cytotoxicity against various cancer cell lines. For instance, compounds with halogen substitutions demonstrated enhanced activity against leukemia cells with IC50 values as low as 0.1 μM .

Table 1: Cytotoxic Activity of Benzofuran Derivatives

CompoundCell LineIC50 (μM)Notes
MCC1019K562 (Leukemia)0.1High selectivity towards cancer
7-EthoxyMCF-7 (Breast)TBDFurther testing required
7aEAC (Carcinoma)TBDPromising anticancer activity

Anti-inflammatory Effects

The compound has also been studied for its anti-inflammatory properties. In particular, it has been shown to modulate the endocannabinoid system by acting as a selective agonist for cannabinoid receptor type 2 (CB2). This interaction is crucial for reducing neuroinflammation and pain without significant central nervous system effects .

Case Study: Neuropathic Pain Model

In a study involving rats with paclitaxel-induced neuropathy, administration of this compound resulted in significant pain relief without affecting locomotor behavior. This suggests its potential utility in managing neuropathic pain conditions .

Neuroprotective Activity

The neuroprotective effects of benzofuran derivatives have been attributed to their ability to inhibit neuroinflammation and promote neuronal survival. The modulation of CB2 receptors plays a pivotal role in these processes.

Table 2: Neuroprotective Effects in Animal Models

StudyModel TypeOutcome
Paclitaxel-inducedRat modelPain relief observed
Spinal nerve ligationRat modelReversal of neuropathic pain

Properties

Molecular Formula

C11H12O4

Molecular Weight

208.21 g/mol

IUPAC Name

7-ethoxy-2,3-dihydro-1-benzofuran-2-carboxylic acid

InChI

InChI=1S/C11H12O4/c1-2-14-8-5-3-4-7-6-9(11(12)13)15-10(7)8/h3-5,9H,2,6H2,1H3,(H,12,13)

InChI Key

XPZOXAZTCXSTGD-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC2=C1OC(C2)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.